3,7-Dihydro-2H-thieno[3,2-f]indole
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Overview
Description
3,7-Dihydro-2H-thieno[3,2-f]indole is a heterocyclic compound that features a fused thiophene and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydro-2H-thieno[3,2-f]indole typically involves the annulation of a thiophene ring to an existing indole ring. One common method includes the reaction of indoline-2-thiones with α-halocarbonyl compounds under mild conditions . Another approach involves the use of cyclohexyl isonitrile and α-halocarbonyl compounds in a two-stage three-component condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to optimize reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydro-2H-thieno[3,2-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted thienoindoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dihydro-2H-thieno[3,2-f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-2H-thieno[3,2-f]indole involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In neurological applications, the compound may modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
- Thieno[2,3-b]indole
- Thieno[3,2-b]indole
- Benzo[4,5]thieno[2,3-b]indole
Comparison: 3,7-Dihydro-2H-thieno[3,2-f]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other thienoindoles, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9NS |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3,7-dihydro-2H-thieno[3,2-f]indole |
InChI |
InChI=1S/C10H9NS/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1,3,5-6,11H,2,4H2 |
InChI Key |
SKYBJFUITZLEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C3C=CNC3=C2 |
Origin of Product |
United States |
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